5-Bromo-2-ethynylpyrimidine

Description

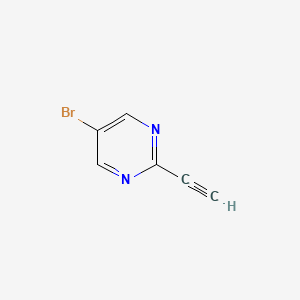

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethynylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOLVGVOMDUCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653894 | |

| Record name | 5-Bromo-2-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135283-08-7 | |

| Record name | 5-Bromo-2-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5-Bromo-2-ethynylpyrimidine

Introduction: The Strategic Value of a Bifunctional Heterocycle

In the landscape of modern medicinal chemistry and drug discovery, the efficiency of molecular construction is paramount. Heterocyclic building blocks that offer multiple, orthogonally reactive sites are invaluable assets, enabling rapid diversification and the synthesis of complex molecular architectures. 5-Bromo-2-ethynylpyrimidine stands out as a premier example of such a scaffold.[1]

Characterized by a pyrimidine core—a privileged structure in numerous FDA-approved drugs—this compound is strategically functionalized at its C2 and C5 positions.[2] The C2 position features a terminal alkyne, a versatile handle for carbon-carbon bond formation and bioorthogonal "click" chemistry. The C5 position is occupied by a bromine atom, a classic electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions. This unique bifunctionality allows for sequential and regioselective elaboration, making it a cornerstone reagent for building libraries of novel compounds, particularly in the pursuit of kinase inhibitors and other targeted therapeutics.[1][3]

This technical guide provides an in-depth exploration of 5-Bromo-2-ethynylpyrimidine, from its fundamental properties and synthesis to its core applications in modern synthetic and medicinal chemistry. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. The key properties of 5-Bromo-2-ethynylpyrimidine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1135283-08-7 | [1] |

| Molecular Formula | C₆H₃BrN₂ | [1] |

| Molecular Weight | 183.01 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 127-128 °C | - |

| Boiling Point | ~295.8 °C at 760 mmHg (Predicted) | - |

| Density | ~1.72 g/cm³ (Predicted) | - |

| Storage | Store long-term in a cool, dry place (2-8°C recommended) | - |

| Synonyms | (5-Bromopyrimidin-2-yl)acetylene, 5-Bromo-2-ethynyl-1,3-diazine | [1] |

Spectroscopic Characterization: A Self-Validating System

Verifying the identity and purity of 5-Bromo-2-ethynylpyrimidine is critical. The following represents the expected spectroscopic data based on its structure and established principles of NMR spectroscopy.[4][5]

-

¹H-NMR (Proton NMR): The proton NMR spectrum is expected to be simple and diagnostic.

-

Pyrimidine Protons (H4, H6): The two protons on the pyrimidine ring are chemically equivalent due to symmetry and will appear as a sharp singlet. Given the electron-withdrawing nature of the nitrogen atoms and the bromine, this singlet is anticipated in the aromatic region, likely around δ 8.8-9.0 ppm .

-

Alkynyl Proton: The terminal alkyne proton will appear as a distinct singlet, typically further upfield, estimated around δ 3.0-3.5 ppm .

-

-

¹³C-NMR (Carbon NMR): The carbon spectrum provides a map of the carbon framework.[6][7]

-

Pyrimidine Carbons (C4, C6): The two equivalent CH carbons of the pyrimidine ring are expected around δ 158-160 ppm .

-

Pyrimidine Carbon (C2): The carbon attached to the alkyne (C2) will be shifted downfield due to the adjacent nitrogens, likely in the range of δ 145-150 ppm .

-

Pyrimidine Carbon (C5): The carbon bearing the bromine atom (C5) will appear at a significantly higher field, estimated around δ 115-120 ppm .

-

Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group will appear in the characteristic range of δ 80-95 ppm .

-

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.[4]

-

≡C-H Stretch: A sharp, characteristic peak is expected around 3300 cm⁻¹ for the terminal alkyne C-H bond.

-

C≡C Stretch: A weaker, but sharp, absorption should appear in the 2100-2200 cm⁻¹ region, confirming the carbon-carbon triple bond.

-

Synthesis of 5-Bromo-2-ethynylpyrimidine

While several routes to substituted bromopyrimidines exist, a highly reliable and modular approach to 5-Bromo-2-ethynylpyrimidine involves a two-step sequence starting from a suitable dihalogenated pyrimidine.[8][9][10][11] The most logical pathway is a regioselective Sonogashira coupling followed by deprotection.

The causality behind this choice is rooted in controlling reactivity. Starting with a precursor like 5-bromo-2-iodopyrimidine allows for selective coupling at the more reactive C-I bond. Using a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA), prevents the undesired homocoupling of the terminal alkyne (Glaser coupling) under the reaction conditions.[12]

Experimental Protocol: Synthesis

This protocol is a robust, field-proven methodology adapted from standard procedures for Sonogashira coupling with silyl-protected alkynes.[13][14][15]

Step 1: Synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyrimidine

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromo-2-iodopyrimidine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).

-

Solvent & Reagents: Evacuate and backfill the flask with argon or nitrogen (repeat 3x). Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 2.5 equiv.).

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv.) dropwise via syringe while stirring.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the starting material.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the silylated intermediate.

Step 2: Synthesis of 5-Bromo-2-ethynylpyrimidine (Deprotection)

-

Dissolution: Dissolve the silylated intermediate from Step 1 in a 1:1 mixture of methanol (MeOH) and THF.

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv.) to the solution.

-

Reaction: Stir the suspension at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete conversion.

-

Work-up: Remove the solvent in vacuo. Add water to the residue and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting solid can be further purified by recrystallization if necessary to afford the final product, 5-Bromo-2-ethynylpyrimidine.

Core Applications in Chemical Synthesis

The true power of 5-Bromo-2-ethynylpyrimidine lies in its dual reactivity, allowing it to serve as a linchpin in complex synthetic sequences. The terminal alkyne and the aryl bromide can be addressed in distinct, high-yielding transformations.

Sonogashira Cross-Coupling: Extending the π-System

The C5-bromo position is primed for Sonogashira coupling, enabling the introduction of various alkynyl moieties. This reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp) bonds under mild conditions.[2] This is particularly valuable in drug discovery for building rigid scaffolds that can probe binding pockets or for synthesizing conjugated organic materials.

The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[2]

Exemplary Protocol: Sonogashira Coupling at C5

-

Setup: In a Schlenk tube under an argon atmosphere, combine 5-Bromo-2-ethynylpyrimidine (1.0 equiv.), the desired terminal alkyne (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

-

Solvent & Base: Add anhydrous THF and a suitable amine base, such as diisopropylamine (DIPA) or triethylamine (Et₃N) (2.0-3.0 equiv.).

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C, monitoring by TLC. The choice of temperature depends on the reactivity of the coupling partners.

-

Work-up & Purification: Follow a standard aqueous work-up and purify by column chromatography to isolate the 2-ethynyl-5-alkynylpyrimidine product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne at the C2 position is an ideal substrate for one of the most powerful "click" reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[16] This reaction forms a stable 1,2,3-triazole linkage with an organic azide, providing an exceptionally reliable method for conjugating the pyrimidine scaffold to other molecules, such as peptides, probes, or other drug fragments.[17][18]

The trustworthiness of this protocol is high; the reaction is high-yielding, tolerant of a vast range of functional groups, and proceeds under mild, often aqueous, conditions.[19]

Exemplary Protocol: CuAAC Conjugation

-

Stock Solutions: Prepare stock solutions of the alkyne (5-Bromo-2-ethynylpyrimidine) and the azide-containing molecule in a suitable solvent (e.g., DMSO). Prepare aqueous stock solutions of copper(II) sulfate (CuSO₄), a stabilizing ligand (like THPTA for aqueous media), and a fresh solution of sodium ascorbate.[18]

-

Reaction Mixture: In a microcentrifuge tube, combine the alkyne and azide components in an appropriate buffer.

-

Catalyst Addition: Add the copper sulfate and ligand premix, followed by the sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) species.[17]

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

-

Analysis/Purification: The resulting triazole conjugate can be analyzed directly by LC-MS or purified using methods appropriate for the conjugated molecule (e.g., HPLC, precipitation).

Safety and Handling

As a laboratory chemical, 5-Bromo-2-ethynylpyrimidine must be handled with appropriate care by technically qualified personnel.[16]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, preferably within a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.

-

Conclusion

5-Bromo-2-ethynylpyrimidine is more than a simple heterocyclic compound; it is a strategically designed synthetic platform. Its dual reactive centers—the C5-bromo and C2-ethynyl groups—offer chemists a reliable and versatile toolkit for molecular construction. The ability to perform sequential, high-fidelity transformations like the Sonogashira coupling and CuAAC click chemistry makes it an exceptionally valuable building block in the synthesis of compound libraries for drug discovery, particularly in the development of next-generation kinase inhibitors.[20][21][22][23] By understanding its properties and mastering the associated reaction protocols, researchers can significantly accelerate the discovery of novel, biologically active molecules.

References

-

Interchim. Click Chemistry (Azide / alkyne reaction). [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

-

Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]

-

Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

-

He, J., Yang, K., Zhao, J., & Cao, S. (2019). A Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Fluoroarenes. Organic Letters, 21(24), 9714-9718. [Link]

-

Khan, H., et al. (2025). Recent Developments in the Synthetic Routes Towards Biologically Important Diarylpyrimidines (DAPYs). ResearchGate. [Link]

-

LookChem. Cas 1135283-08-7, 5-Bromo-2-ethynylpyrimidine. [Link]

-

Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

De Clercq, E., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(19), 6248-6252. [Link]

- Google Patents.CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Google Patents.CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

ResearchGate. What is the best procedure for click reaction between alkyl azide and terminal alkyne group?[Link]

-

Szymański, P., et al. (2019). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules, 24(15), 2785. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]

-

Dayrit, F. M. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

Kollár, L., et al. (2015). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. ChemistrySelect, 1(1), 1-5. [Link]

-

Lee, C. C., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 65(10), 7123–7140. [Link]

-

Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?[Link]

Sources

- 1. Cas 1135283-08-7,5-Bromo-2-ethynylpyrimidine | lookchem [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 11. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 12. depts.washington.edu [depts.washington.edu]

- 13. mdpi.org [mdpi.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. interchim.fr [interchim.fr]

- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. jenabioscience.com [jenabioscience.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Privileged Scaffold

An In-depth Technical Guide to 5-Bromo-2-ethynylpyrimidine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine core stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds and approved drugs.[1][2] Its prevalence is due to its unique electronic properties and its capacity to form multiple hydrogen bonds, enabling effective interactions with a wide array of biological targets.[3] Within this important class of heterocycles, 5-Bromo-2-ethynylpyrimidine has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals.[4]

This guide provides a comprehensive technical overview of 5-Bromo-2-ethynylpyrimidine, delving into its molecular structure, physicochemical properties, synthesis, and reactivity. As a Senior Application Scientist, the focus here is not merely on the data but on the strategic implications of these characteristics, explaining the causality behind its utility and providing field-proven insights into its application. The molecule's structure is strategically designed for sequential, regioselective functionalization: the bromine atom at the C5 position serves as a robust handle for palladium-catalyzed cross-coupling reactions, while the terminal alkyne at the C2 position is primed for highly efficient transformations such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This dual reactivity allows for the systematic and efficient construction of diverse molecular libraries, accelerating the discovery of novel therapeutic agents.

Molecular and Physicochemical Profile

The utility of 5-Bromo-2-ethynylpyrimidine begins with its fundamental physical and chemical properties. These attributes dictate its handling, storage, and reactivity in synthetic protocols.

Molecular Structure

The molecule consists of a pyrimidine ring, which is an aromatic six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement makes the ring electron-deficient, influencing its reactivity.[7] A bromine atom is substituted at the C5 position, and an ethynyl (acetylenic) group is attached at the C2 position.

Caption: Molecular Structure of 5-Bromo-2-ethynylpyrimidine.

Physicochemical Data Summary

The key quantitative data for 5-Bromo-2-ethynylpyrimidine are summarized in the table below for easy reference. These values are critical for planning experiments, including reaction setup, purification, and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃BrN₂ | [4][8] |

| Molecular Weight | 183.01 g/mol | |

| CAS Number | 1135283-08-7 | [4][9] |

| Appearance | Solid, Crystalline Powder | |

| Melting Point | 127-128 °C | [4] |

| Boiling Point | 295.8 °C at 760 mmHg | [4] |

| Density | 1.72 g/cm³ | [4] |

| SMILES | BrC1=CN=C(C#C)N=C1 | |

| InChI Key | ZHOLVGVOMDUCDY-UHFFFAOYSA-N | |

| Storage Conditions | 2-8 °C, Inert atmosphere | [4] |

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of 5-Bromo-2-ethynylpyrimidine is rooted in the differential reactivity of its two functional handles. The C-Br bond is ideal for metal-catalyzed cross-coupling, while the terminal alkyne offers a gateway to cycloadditions and further couplings.

Synthetic Protocol: Sonogashira Coupling

The most direct and common method for synthesizing 5-Bromo-2-ethynylpyrimidine involves a Sonogashira coupling reaction. This palladium/copper-catalyzed reaction efficiently couples a vinyl or aryl halide with a terminal alkyne. In this case, a suitable di-halogenated pyrimidine, such as 5-bromo-2-chloropyrimidine or 5-bromo-2-iodopyrimidine, serves as the starting material. The chloro-substituent at the C2 position is generally more reactive in nucleophilic aromatic substitution, but the C-I or C-Br bond is more reactive in the oxidative addition step of palladium-catalyzed couplings. For the synthesis of the title compound, one would typically start with a precursor where the C2 position is more reactive towards Sonogashira coupling than the C5 position, or use a protected alkyne. A plausible and efficient route starts from 5-bromo-2-iodopyrimidine and couples it with a protected acetylene source like trimethylsilylacetylene (TMSA), followed by deprotection.

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol is a representative methodology based on standard Sonogashira coupling procedures applied to similar heterocyclic systems.[5]

Step 1: Coupling Reaction

-

To a dry, argon-flushed Schlenk flask, add 5-bromo-2-iodopyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

-

Add anhydrous triethylamine (TEA, 4.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M solution based on the halide).

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst pre-formation.

-

Add trimethylsilylacetylene (TMSA, 1.5 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting halide is consumed.

-

Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude TMS-protected intermediate.

Step 2: Deprotection

-

Dissolve the crude 5-bromo-2-((trimethylsilyl)ethynyl)pyrimidine in a mixture of methanol and THF (1:1 v/v).

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the removal of the TMS group by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute aqueous HCl solution.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 5-Bromo-2-ethynylpyrimidine as a solid.

Causality Note: The choice of a TMS-protected alkyne is deliberate. It prevents self-coupling (Glaser coupling) of the terminal alkyne under the reaction conditions, leading to a cleaner reaction and higher yield of the desired product. The subsequent deprotection with a mild base like K₂CO₃ is a standard and high-yielding procedure.

Strategic Applications in Drug Discovery

The true power of 5-Bromo-2-ethynylpyrimidine lies in its role as a versatile scaffold for building libraries of drug-like molecules.[4] The orthogonal reactivity of its two functional groups allows for a programmed, stepwise diversification.

A typical workflow involves first modifying the C5-bromo position via a Suzuki or Buchwald-Hartwig reaction, followed by a reaction at the C2-ethynyl position, such as a CuAAC click reaction. This strategy allows for the rapid generation of novel chemical entities with diverse functionalities, which can then be screened for biological activity.

Caption: Diversification workflow for 5-Bromo-2-ethynylpyrimidine.

This modular approach is highly efficient for structure-activity relationship (SAR) studies. For instance, a library can be created where the group at the C5 position is varied to optimize binding affinity to a target protein, while the triazole moiety formed from the alkyne is used to enhance pharmacokinetic properties like solubility or metabolic stability.

Safety and Handling

Scientific integrity demands a rigorous approach to safety. 5-Bromo-2-ethynylpyrimidine is classified as acutely toxic if swallowed (Acute Tox. 3) and is an irritant.[9]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8 °C.[4] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation of the reactive ethynyl group.

Conclusion

5-Bromo-2-ethynylpyrimidine is more than just a chemical reagent; it is a strategic tool for accelerating innovation in pharmaceutical and materials science research. Its well-defined physicochemical properties, coupled with a molecular structure featuring two orthogonally reactive sites, provide an elegant and powerful platform for the synthesis of complex molecules. By understanding the causality behind its reactivity and applying robust synthetic protocols, researchers can leverage this versatile building block to efficiently explore chemical space and develop next-generation therapeutics.

References

-

LookChem. 5-Bromo-2-ethynylpyrimidine. [Link]

-

Arctom Scientific. 5-bromo-2-ethynyl-pyrimidine - 95%. [Link]

-

PubChem. 5-Bromo-2-ethylpyridine. [Link]

-

ResearchGate. Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives. [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

SpectraBase. 5-Bromo-2-methylpyrimidine. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]

-

SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

-

PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. 5-bromo-2-ethynylpyrimidine,(CAS# 1135283-08-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. arctomsci.com [arctomsci.com]

synthesis of 5-Bromo-2-ethynylpyrimidine from 2-bromomalonaldehyde

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-ethynylpyrimidine from 2-Bromomalonaldehyde

Abstract

5-Bromo-2-ethynylpyrimidine is a pivotal building block in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1] This guide presents a comprehensive, field-proven synthetic strategy for its preparation starting from the highly reactive trifunctional electrophile, 2-bromomalonaldehyde. While a direct conversion is not established, this document details a robust and logical three-step pathway designed for high yield and purity. The strategy involves an initial cyclocondensation to form the pyrimidine core, followed by functional group manipulation to install a leaving group at the C2 position, and culminates in a palladium-catalyzed Sonogashira cross-coupling to introduce the terminal alkyne. This paper provides detailed mechanistic insights, step-by-step experimental protocols, process optimization data, and visual workflows to serve as an essential resource for researchers, chemists, and professionals in drug development.

Introduction

The pyrimidine scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[2][3] The specific functionalization with a bromine atom at the 5-position and an ethynyl group at the 2-position endows 5-bromo-2-ethynylpyrimidine with unique capabilities for further elaboration, particularly in creating complex molecular architectures through cross-coupling reactions.[1]

The choice of starting material, 2-bromomalonaldehyde, presents both opportunities and challenges. It is a potent and versatile precursor for a wide array of heterocyclic compounds due to its two aldehyde functionalities and a labile bromine atom.[4][5] However, its high reactivity also makes it prone to self-polymerization and side reactions if not handled under carefully controlled conditions.[6][7] This guide provides a validated pathway that harnesses the synthetic potential of 2-bromomalonaldehyde while mitigating its inherent instability.

Synthetic Strategy and Retrosynthetic Analysis

A direct, one-pot is synthetically challenging due to the difficulty of forming the C-C triple bond under conditions suitable for pyrimidine ring formation. Therefore, a more robust, multi-step approach is warranted. Our retrosynthetic analysis breaks down the target molecule into logical, achievable precursors.

The key disconnection is the C2-alkyne bond, pointing to a Sonogashira cross-coupling reaction as the final step.[8][9] This necessitates a 5-bromo-2-halopyrimidine intermediate. The pyrimidine ring itself can be constructed from 2-bromomalonaldehyde via a classical cyclocondensation reaction with a suitable N-C-N synthon, such as urea.[2][4] This leads to a logical and efficient three-step forward synthesis.

Caption: Retrosynthetic pathway for 5-Bromo-2-ethynylpyrimidine.

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine

Causality of Experimental Design: The foundational step is the construction of the pyrimidine ring. This is achieved through the condensation of a 1,3-dicarbonyl compound (2-bromomalonaldehyde) with a compound containing an N-C-N fragment.[2] Urea is selected as the ideal N-C-N source due to its low cost and predictable reactivity, which directly yields the desired 2-hydroxypyrimidine core. The bromine atom on the malonaldehyde is retained at the 5-position of the resulting pyrimidine ring. A Chinese patent describes a similar one-step reaction to form 5-bromo-2-substituted pyrimidines, validating this approach.[10]

Caption: Cyclocondensation to form the pyrimidine core.

Experimental Protocol: Synthesis of 5-Bromo-2-hydroxypyrimidine

-

Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 30.2 g (0.2 mol) of 2-bromomalonaldehyde in 200 mL of ethanol.

-

Reaction Initiation: In a separate beaker, dissolve 13.2 g (0.22 mol, 1.1 eq) of urea in 100 mL of ethanol with gentle warming. Add 5 mL of concentrated hydrochloric acid as a catalyst.

-

Condensation: Add the urea solution to the dropping funnel and add it dropwise to the stirred 2-bromomalonaldehyde solution over 30 minutes.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate as a solid.

-

Purification: Filter the solid precipitate using a Büchner funnel, wash with cold ethanol (2 x 30 mL), and then with diethyl ether (2 x 30 mL).

-

Drying: Dry the resulting white to off-white solid under vacuum at 50°C to a constant weight.

Step 2: Synthesis of 5-Bromo-2-chloropyrimidine

Causality of Experimental Design: The hydroxyl group at the C2 position is a poor leaving group for nucleophilic aromatic substitution and is unsuitable for direct participation in palladium-catalyzed cross-coupling. It must be converted into a more reactive functional group. Chlorination using phosphorus oxychloride (POCl₃) is a standard, high-yielding method for converting hydroxypyrimidines and other electron-rich heterocycles into their corresponding chlorides.[11] The resulting 2-chloro substituent is an excellent leaving group for the subsequent Sonogashira coupling. A patent describing the synthesis of 5-bromo-2-chloropyrimidine from 2-hydroxypyrimidine precursors supports this transformation.[12]

Experimental Protocol: Synthesis of 5-Bromo-2-chloropyrimidine

-

Reaction Setup: In a 250 mL flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully place 17.5 g (0.1 mol) of 5-bromo-2-hydroxypyrimidine.

-

Reagent Addition: Under a fume hood, slowly add 100 mL (1.07 mol) of phosphorus oxychloride (POCl₃). A mild exothermic reaction may be observed.

-

Reflux: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3 hours. The solid should dissolve, and the solution will typically darken.

-

Reagent Removal: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

-

Work-up: Very slowly and cautiously, pour the viscous residue onto 300 g of crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step. Maintain the temperature below 10°C.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with solid sodium bicarbonate or a cold 10% NaOH solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water.

Step 3: Synthesis of 5-Bromo-2-ethynylpyrimidine

Causality of Experimental Design: The Sonogashira reaction is the premier method for forming a C(sp²)-C(sp) bond, making it ideal for introducing the ethynyl group onto the pyrimidine ring.[8] The reaction employs a dual-catalyst system: a palladium(0) complex to facilitate the oxidative addition/reductive elimination cycle and a copper(I) salt to activate the terminal alkyne.[9] Trimethylsilylacetylene (TMSA) is used as the alkyne source; the TMS group protects the acidic alkyne proton and prevents self-coupling, and it can be easily removed in a subsequent step. The C2-Cl bond is significantly more reactive than the C5-Br bond in this type of coupling, ensuring high regioselectivity.[9]

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Synthesis of 5-Bromo-2-ethynylpyrimidine

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromo-2-chloropyrimidine (9.67 g, 0.05 mol), Pd(PPh₃)₄ (1.15 g, 1 mmol, 2 mol%), and copper(I) iodide (0.19 g, 1 mmol, 2 mol%).

-

Solvent and Reagents: Evacuate and backfill the flask with argon three times. Add 150 mL of anhydrous, degassed tetrahydrofuran (THF) and 50 mL of degassed triethylamine (Et₃N).

-

Alkyne Addition: Add trimethylsilylacetylene (TMSA) (7.0 mL, 0.055 mol, 1.1 eq) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up (Coupling): Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with THF. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude residue in 100 mL of methanol. Add potassium carbonate (K₂CO₃) (13.8 g, 0.1 mol) and stir at room temperature for 2 hours.

-

Final Isolation: Remove the methanol under reduced pressure. Add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography on silica gel (hexane/ethyl acetate) to yield 5-bromo-2-ethynylpyrimidine as a solid.

Data Summary and Process Optimization

| Step | Product | Starting Material | Typical Yield | Purity (Post-Purification) | Key Parameters |

| 1 | 5-Bromo-2-hydroxypyrimidine | 2-Bromomalonaldehyde | 75-85% | >98% | Reaction time, temperature control |

| 2 | 5-Bromo-2-chloropyrimidine | 5-Bromo-2-hydroxypyrimidine | 80-90% | >99% | Slow quenching, efficient POCl₃ removal |

| 3 | 5-Bromo-2-ethynylpyrimidine | 5-Bromo-2-chloropyrimidine | 70-85% | >99% | Inert atmosphere, degassed solvents |

Troubleshooting and Optimization:

-

Low Yield in Step 1: The primary cause of low yield is often the self-polymerization of 2-bromomalonaldehyde.[7] It is critical to use high-purity starting material and adhere strictly to the reaction temperature.[7] An alternative synthesis of 2-bromomalonaldehyde starting from 2-bromo-1,3-propanediol has reported higher yields and purity, which could be beneficial.[6]

-

Incomplete Reaction in Step 2: Ensure sufficient excess of POCl₃ and an adequate reflux time. The reaction mixture should become a homogeneous solution.

-

Side Reactions in Step 3: The primary side reaction is the homocoupling of the alkyne (Glaser coupling). This is minimized by maintaining a strictly inert (oxygen-free) atmosphere and using a slight excess of the alkyne.

Conclusion

This technical guide delineates a validated and logical three-step synthetic route to 5-bromo-2-ethynylpyrimidine from the readily available precursor 2-bromomalonaldehyde. By breaking down the synthesis into a sequence of high-yielding, well-established reactions—cyclocondensation, chlorination, and Sonogashira coupling—this pathway provides a reliable method for producing the target compound with high purity. The detailed protocols, mechanistic explanations, and optimization insights contained herein offer a comprehensive resource for chemists aiming to utilize this valuable building block in pharmaceutical and materials science research.

References

- An In-depth Technical Guide to the Reactivity of 2-Bromomalonaldehyde with Nucleophiles. Benchchem.

- 2-Bromomalonaldehyde. dadibiotech.com.

- Common side reactions in the synthesis of 2-Bromomalonaldehyde. Benchchem.

- How to synthesize 2-Bromomalonaldehyde and its applic

- Technical Support Center: Optimizing Reaction Conditions for 2-Bromomalonaldehyde Condens

- Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug. Benchchem.

- SYNTHESIS OF PYRIMIDINE DERIV

- Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine...

- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing).

- Cas 1135283-08-7,5-Bromo-2-ethynylpyrimidine. LookChem.

- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.

- Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones. CSIR-NCL Library, Pune.

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Sonogashira coupling. Wikipedia.

- EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines.

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

- Sonogashira Coupling. Chemistry LibreTexts.

- PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC N

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- Synthesis of Pyrrolo[2,3-d]pyrimidines via Cyclocondensation of β-Alkoxy- and β-Amino-α-bromoaldehydes.

- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

- Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynyl

- Ethynylation reaction of acetylene and formaldehyde to 1,4‐butynediol...

Sources

- 1. lookchem.com [lookchem.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dadibiotech.com [dadibiotech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

Spectroscopic Profile of 5-Bromo-2-ethynylpyrimidine: A Predictive and Practical Guide for Researchers

Abstract

5-Bromo-2-ethynylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecules.[1] Its utility stems from the presence of three key reactive sites: the bromine atom, the ethynyl group, and the pyrimidine ring itself, allowing for a variety of chemical transformations. This guide provides an in-depth, predictive analysis of the spectroscopic data for 5-Bromo-2-ethynylpyrimidine, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive framework for its characterization. This approach is designed to empower researchers in confirming the identity and purity of synthesized 5-Bromo-2-ethynylpyrimidine and to provide a foundational understanding of its spectroscopic properties.

Introduction: The Chemical Versatility of 5-Bromo-2-ethynylpyrimidine

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals.[2][3] The introduction of a bromine atom at the 5-position and an ethynyl group at the 2-position of the pyrimidine ring imparts a unique chemical reactivity to 5-Bromo-2-ethynylpyrimidine. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse substituents.[3] The terminal alkyne is also highly versatile, readily undergoing reactions like click chemistry, additions, and further couplings. This trifecta of reactivity makes 5-Bromo-2-ethynylpyrimidine a valuable precursor in the development of novel therapeutic agents and functional organic materials.[1]

Given its role as a synthetic intermediate, the unambiguous structural confirmation of 5-Bromo-2-ethynylpyrimidine is paramount. This guide provides the predicted spectroscopic data to facilitate this critical step in any research and development workflow.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | Singlet | 2H | H-4, H-6 |

| ~3.50 | Singlet | 1H | ≡C-H |

Justification of Predicted ¹H NMR Spectrum

The pyrimidine ring of 5-Bromo-2-ethynylpyrimidine contains two chemically equivalent protons at positions 4 and 6. Due to the electron-withdrawing nature of the two nitrogen atoms in the ring and the bromine atom at the 5-position, these protons are expected to be significantly deshielded and appear far downfield. In the closely related compound, 5-bromo-2-chloropyrimidine, the corresponding protons appear as a singlet at approximately 8.9 ppm.[4] Similarly, in metal complexes of 2-ethynylpyrimidine, the H-4 and H-6 protons are observed as a doublet around 8.65 ppm.[5][6] Therefore, a singlet at around 8.90 ppm is a reasonable prediction for the H-4 and H-6 protons of 5-Bromo-2-ethynylpyrimidine.

The acetylenic proton is expected to appear as a sharp singlet. Its chemical shift is influenced by the anisotropic magnetic field of the triple bond and the electronic effects of the pyrimidine ring. In 2-ethynylpyridine, a similar compound, the acetylenic proton is not explicitly assigned in the available data, but typical terminal alkyne protons appear in the range of 2.5-3.5 ppm. Given the electron-withdrawing nature of the pyrimidine ring, a chemical shift of approximately 3.50 ppm is anticipated for the ethynyl proton.

Caption: Predicted ¹H NMR assignments for 5-Bromo-2-ethynylpyrimidine.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C-4, C-6 |

| ~145.0 | C-2 |

| ~120.0 | C-5 |

| ~85.0 | -C≡ |

| ~80.0 | ≡C-H |

Justification of Predicted ¹³C NMR Spectrum

The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the electronegative nitrogen atoms and the bromine substituent. In the parent pyrimidine molecule, the C-2 carbon appears at ~157 ppm, and the C-4/C-6 carbons are at ~158 ppm.[7] The presence of the ethynyl group at C-2 will likely shift this carbon's resonance. In 2-ethynylpyrimidine, the pyrimidine carbons are observed, though not individually assigned in the available data.[8] For 5-bromopyrimidine, the C-5 carbon is found at ~119 ppm.[9] Based on these related structures, the C-4 and C-6 carbons in 5-Bromo-2-ethynylpyrimidine are predicted to be the most downfield, around 160.0 ppm. The C-2 carbon, attached to the alkyne, is predicted around 145.0 ppm. The C-5 carbon, bearing the bromine atom, is expected at approximately 120.0 ppm.

The sp-hybridized carbons of the ethynyl group typically resonate in the range of 65-90 ppm.[10] For 2-ethynylpyridine, the acetylenic carbons are observed around 82 and 78 ppm.[11] Therefore, for 5-Bromo-2-ethynylpyrimidine, the carbon attached to the pyrimidine ring (-C≡) is predicted at ~85.0 ppm, and the terminal alkyne carbon (≡C-H) is expected around 80.0 ppm.

Caption: Predicted ¹³C NMR assignments for 5-Bromo-2-ethynylpyrimidine.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3300 | ≡C-H stretch | Strong, sharp |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2150 | C≡C stretch | Medium, sharp |

| ~1600-1400 | Aromatic C=C and C=N stretches | Medium to strong |

| ~800 | C-Br stretch | Medium |

Justification of Predicted IR Spectrum

The most characteristic feature in the IR spectrum of 5-Bromo-2-ethynylpyrimidine is expected to be the absorptions from the alkyne group. A strong, sharp peak around 3300 cm⁻¹ should be observed for the ≡C-H stretch, and a medium, sharp peak around 2150 cm⁻¹ for the C≡C triple bond stretch. The gas-phase IR spectrum of 2-ethynylpyridine shows these peaks at approximately 3300 cm⁻¹ and 2100 cm⁻¹.[1][12]

The aromatic C-H stretching vibrations of the pyrimidine ring are expected in the 3100-3000 cm⁻¹ region.[9] The C=C and C=N stretching vibrations within the pyrimidine ring will likely produce a series of bands in the 1600-1400 cm⁻¹ range. The C-Br stretching vibration is anticipated to appear in the fingerprint region, around 800 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Predicted MS Data

| m/z | Ion | Comments |

| 182/184 | [M]⁺ | Molecular ion peak with a characteristic 1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

| 103 | [M - Br]⁺ | Loss of a bromine atom. |

| 76 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrimidine ring. |

Justification of Predicted MS Spectrum

The electron ionization (EI) mass spectrum of 5-Bromo-2-ethynylpyrimidine is expected to show a prominent molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z 182 and 184). The mass spectrum of 5-bromopyrimidine clearly shows this characteristic isotopic pattern for its molecular ion at m/z 158 and 160.[13][14]

Fragmentation of the molecular ion is likely to involve the loss of the bromine atom, resulting in a fragment ion at m/z 103. Further fragmentation of the pyrimidine ring could lead to the loss of a molecule of hydrogen cyanide (HCN, 27 Da), giving a fragment at m/z 76.

Caption: Predicted fragmentation pathway for 5-Bromo-2-ethynylpyrimidine in EI-MS.

Experimental Protocols

The following are generalized procedures for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified 5-Bromo-2-ethynylpyrimidine in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid on the ATR crystal and apply pressure.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: For EI-MS, a standard electron energy of 70 eV is used.

-

Analysis: The mass analyzer is scanned over a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Conclusion

References

-

LookChem. (n.d.). Cas 1135283-08-7,5-Bromo-2-ethynylpyrimidine. LookChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrimidine, 5-bromo-. NIST WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Ethynyl pyridine. NIST WebBook. [Link]

-

PubChem. (n.d.). 2-Ethynylpyrimidine. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 2-Ethynylpyridine. Wiley. [Link]

-

Gildea, R. J., et al. (2024). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine. Semantic Scholar. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrimidine, 5-bromo-. NIST WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrimidine, 5-bromo-. NIST WebBook. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. [Link]

-

Gildea, R. J., et al. (2024). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. MDPI. [Link]

-

Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). AWS. [Link]

-

Perez-Gonzalez, A., et al. (2018). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed Central. [Link]

-

Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

-

Supporting Information for The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. (n.d.). Royal Society of Chemistry. [Link]

-

SpectraBase. (n.d.). 2-Ethynylpyridine. Wiley. [Link]

-

Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

-

Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PubMed Central. [Link]

-

Dietschreit, J. C. B., et al. (2021). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Open Access LMU. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

Sources

- 1. 2-Ethynyl pyridine [webbook.nist.gov]

- 2. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-chloropyrimidine(32779-36-5) 1H NMR spectrum [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand | MDPI [mdpi.com]

- 7. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 8. 2-Ethynylpyrimidine | C6H4N2 | CID 12441297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyrimidine, 5-bromo- [webbook.nist.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-Ethynyl pyridine [webbook.nist.gov]

- 13. 5-Bromopyrimidine(4595-59-9) MS [m.chemicalbook.com]

- 14. Pyrimidine, 5-bromo- [webbook.nist.gov]

solubility and stability of 5-Bromo-2-ethynylpyrimidine

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-ethynylpyrimidine

Foreword: Contextualizing a Critical Building Block

5-Bromo-2-ethynylpyrimidine has emerged as a molecule of significant interest within the domains of medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a pyrimidine core functionalized with a reactive ethynyl group and a bromine atom, presents a versatile scaffold for creating complex molecular architectures.[1] Pyrimidine derivatives are foundational to numerous therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[2] The successful integration of 5-Bromo-2-ethynylpyrimidine into drug discovery workflows is, however, fundamentally dependent on a thorough understanding of its core physicochemical properties: its solubility and stability.

This guide provides an in-depth exploration of these characteristics. It is designed not as a simple data sheet, but as a practical and scientifically grounded resource for researchers. We will delve into the theoretical underpinnings of its expected behavior, provide actionable, step-by-step protocols for empirical determination, and discuss the causal logic behind these experimental designs. Our objective is to equip scientists with the necessary knowledge to handle, formulate, and utilize this compound with confidence and precision.

Core Physicochemical Profile

A foundational understanding begins with the compound's basic physical and chemical properties. These constants are critical for everything from reaction setup to analytical method development.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrN₂ | [1] |

| Molecular Weight | 183.01 g/mol | |

| Appearance | Solid | |

| Melting Point | 127-128 °C | [1] |

| Boiling Point | 295.8 °C at 760 mmHg | [1] |

| Density | 1.72 g/cm³ | [1] |

| Hazard Class | Acutely Toxic (Oral, Category 3) |

Solubility Profile: From Theory to Practice

Publicly available, quantitative solubility data for 5-Bromo-2-ethynylpyrimidine is sparse.[1] However, we can make informed predictions based on its molecular structure. The pyrimidine core contains two nitrogen atoms, which can act as hydrogen bond acceptors, suggesting potential solubility in polar solvents. Conversely, the bromo- and ethynyl- substituents introduce nonpolar character. This duality suggests that the compound is likely to be most soluble in polar aprotic solvents and may have limited solubility in highly polar protic solvents like water or nonpolar solvents like hexanes.

Empirical determination is paramount. The following protocol outlines a robust method for quantifying solubility.

Experimental Protocol: Kinetic Solubility Assessment via High-Throughput Screening (HTS)

This protocol is designed to rapidly determine the approximate solubility in various solvents, a crucial step for preparing stock solutions for biological screening or reaction chemistry.

Causality: The kinetic solubility method, which involves adding solvent to a pre-dispensed amount of solid compound, is favored for initial screening due to its speed and conservation of material. It mimics the common laboratory practice of preparing stock solutions from a solid sample.

Methodology:

-

Compound Preparation:

-

Accurately weigh approximately 1-2 mg of 5-Bromo-2-ethynylpyrimidine into individual wells of a 96-well plate or into separate microcentrifuge tubes. Perform this in a fume hood, wearing appropriate personal protective equipment (PPE), given the compound's toxicity.

-

-

Solvent Addition:

-

Select a range of common laboratory solvents. A recommended starting panel includes:

-

Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Polar Protic: Methanol, Ethanol

-

Less Polar: Acetonitrile (ACN), Dichloromethane (DCM), Ethyl Acetate (EtOAc)

-

Aqueous Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

-

Using a calibrated multichannel pipette, add the first solvent (e.g., DMSO) to the wells/tubes in increasing volumes, creating a concentration gradient.

-

-

Equilibration:

-

Seal the plate or tubes securely.

-

Agitate on a plate shaker at room temperature (e.g., 25 °C) for 18-24 hours. This extended time helps to ensure that the system reaches equilibrium, providing a more accurate measurement than shorter incubation periods.

-

-

Analysis (Nephelometry or UV-Vis Spectroscopy):

-

After equilibration, visually inspect for any remaining solid.

-

To quantify, centrifuge the plate/tubes to pellet any undissolved solid.

-

Carefully transfer the supernatant to a new, clear-bottomed analysis plate.

-

Measure the absorbance at a predetermined wavelength (λ_max) or use a nephelometer to detect light scattering from any remaining precipitate. The highest concentration that remains a clear solution is determined to be the kinetic solubility limit.

-

Data Presentation: The results should be compiled into a clear, comparative table.

| Solvent | Relative Polarity[3] | Experimental Solubility (mg/mL) at 25°C | Observations |

| DMSO | 0.444 | Record Data Here | |

| DMF | 0.386 | Record Data Here | |

| Acetonitrile | 0.460 | Record Data Here | |

| Methanol | 0.762 | Record Data Here | |

| Dichloromethane | 0.309 | Record Data Here | |

| Water | 1.000 | Record Data Here | |

| PBS (pH 7.4) | N/A | Record Data Here |

Chemical Stability: A Proactive Assessment

The stability of a compound dictates its shelf-life, informs required storage conditions, and is critical for the integrity of experimental results. 5-Bromo-2-ethynylpyrimidine, with its reactive ethynyl group and pyrimidine ring, warrants a thorough stability investigation. Safety data sheets recommend storage at 2-8°C in a dry, well-ventilated place, away from strong oxidizing agents, strong acids, and light.[1][4]

Potential Degradation Pathways

While specific degradation pathways are not documented, the structure suggests several vulnerabilities:

-

Reaction of the Ethynyl Group: Terminal alkynes can undergo various reactions, including oxidation, dimerization (Glaser coupling), or hydration, particularly in the presence of acid or metal catalysts.

-

Hydrolysis of the Pyrimidine Ring: Although aromatic heterocycles are generally stable, extreme pH and elevated temperatures can promote ring-opening or substitution reactions. The general pyrimidine degradation (Rut) pathway involves ring cleavage.[5]

-

Photodegradation: Many aromatic and halogenated compounds are light-sensitive, which can lead to radical-mediated degradation.[4]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method.

Causality: By subjecting the compound to conditions harsher than it would typically encounter, we can accelerate degradation, allowing for the rapid identification of potential degradants and the development of an analytical method capable of separating them from the parent compound. This is a core principle of a self-validating system for quality control.

Caption: Workflow for a forced degradation study.

Methodology:

-

Preparation: Prepare a stock solution of 5-Bromo-2-ethynylpyrimidine (e.g., 1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

-

Oxidation: Mix the stock solution 1:1 with 6% H₂O₂. Keep at room temperature.

-

Thermal: Store aliquots of the stock solution and the solid compound in an oven at 80°C.

-

Photolytic: Expose the stock solution to light stress according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours).

-

Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

-

Analysis (Stability-Indicating HPLC Method):

-

Rationale: A chromatographic method is required to separate the parent compound from any potential degradants. An HPLC method similar to one used for other brominated pyrimidines is a good starting point.[6]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended to resolve both polar and nonpolar species. For example, a gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid, from 10% B to 90% B over 20 minutes.

-

Detection: A photodiode array (PDA) detector is crucial to assess peak purity. Mass spectrometry (MS) detection is highly recommended to obtain mass information on any new peaks that appear, aiding in the identification of degradants.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Significant degradation is defined as a measurable loss of the parent peak and/or the appearance of new peaks.

-

Safe Handling and Storage Recommendations

Synthesizing the information from multiple safety data sheets provides a clear, conservative approach to handling and storage.

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[7][8]

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of dust or vapors.[9]

-

Handling: Avoid dust formation.[9] Do not get in eyes, on skin, or on clothing.[9] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] The recommended storage temperature is 2-8°C.[1] Protect from light.[4]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. The material should be treated as hazardous waste.[7]

Conclusion

5-Bromo-2-ethynylpyrimidine is a valuable reagent whose utility is directly tied to a clear understanding of its fundamental properties. While its physicochemical profile presents challenges, namely a lack of published solubility data and potential instabilities, these can be overcome through systematic and rigorous experimental evaluation. The protocols outlined in this guide provide a clear framework for researchers to generate the necessary data, ensuring the compound's reliable and effective application in advancing drug discovery and chemical synthesis. By investing in this foundational knowledge, the scientific community can better harness the potential of this versatile molecular building block.

References

-

LookChem. Cas 1135283-08-7, 5-Bromo-2-ethynylpyrimidine. [Link]

-

PubChem. 5-Bromo-2-ethylpyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... [Link]

-

Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet. [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

-

PubMed. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. [Link]

-

PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

-

ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. (2020-08-09). [Link]

-

PubMed. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. [Link]

-

PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

-

SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]

-

PubMed. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. [Link]

-

PubMed. Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry, an alternative to using 5-bromo-2'. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. fishersci.com [fishersci.com]

- 5. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 5-Bromo-2-ethynylpyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

5-Bromo-2-ethynylpyrimidine is a key heterocyclic building block in modern medicinal chemistry. Its unique bifunctional nature, featuring a reactive ethynyl group and a bromine-substituted pyrimidine core, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules. The pyrimidine scaffold is a well-established privileged structure in drug discovery, forming the core of numerous FDA-approved therapeutics. The introduction of an ethynyl moiety at the 2-position and a bromine atom at the 5-position provides two orthogonal handles for chemical modification, enabling the construction of novel molecular architectures with significant potential for biological activity. This guide provides an in-depth technical overview of 5-Bromo-2-ethynylpyrimidine, encompassing its commercial availability, a detailed synthetic protocol, characterization methodologies, and its applications in the development of targeted therapies.

Commercial Availability

For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. 5-Bromo-2-ethynylpyrimidine is available from several reputable commercial suppliers. When selecting a supplier, it is imperative to consider not only the purity of the compound but also the availability of comprehensive analytical data and the supplier's adherence to quality control standards.

| Supplier | Product Number | Purity | Notes |

| Sigma-Aldrich | CDS023608 | Not specified; sold "as-is" for early discovery research. Buyer assumes responsibility for identity and purity confirmation.[1] | All sales are final. |

| AK Scientific, Inc. | 2307AA | Not specified. | Products are for research and development use only.[1] |

| Arctom | PBU6778 | 95% | Available in various sizes.[2] |

| LookChem | 1135283-08-7 | Not specified. | Lists multiple suppliers and provides some physical properties. |

| ChemicalBook | CB72173495 | Not specified. | Provides links to various suppliers and some spectral data for similar compounds. |

It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of a collection for early discovery research and may not provide detailed analytical data.[1] Therefore, in-house quality control is highly recommended upon receipt of the material.

Synthesis of 5-Bromo-2-ethynylpyrimidine

The most common and efficient method for the synthesis of 5-Bromo-2-ethynylpyrimidine is the Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, a suitable starting material is a 2-halo-5-bromopyrimidine, which is coupled with a protected alkyne, followed by deprotection. A common strategy involves the use of trimethylsilylacetylene as the alkyne source, followed by the removal of the trimethylsilyl (TMS) protecting group.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process:

Caption: Synthetic workflow for 5-Bromo-2-ethynylpyrimidine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling and TMS deprotection methodologies.[3][4]

Step 1: Sonogashira Coupling of 2-Chloro-5-bromopyrimidine with Trimethylsilylacetylene

-

Materials:

-

2-Chloro-5-bromopyrimidine (1.0 eq)

-

Trimethylsilylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a dry, argon-purged flask, add 2-chloro-5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous THF and triethylamine.

-

Slowly add trimethylsilylacetylene to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Bromo-2-((trimethylsilyl)ethynyl)pyrimidine.

-

Step 2: Deprotection of the Trimethylsilyl Group

-

Materials:

-

Crude 5-Bromo-2-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve the crude product from Step 1 in methanol.

-

Add potassium carbonate to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-Bromo-2-ethynylpyrimidine.

-

Purification

The crude product can be purified by either column chromatography or recrystallization.

-

Column Chromatography:

-

Stationary Phase: Silica gel.[5]

-